

Literature review of (5-Chlorobenzofuran-2-yl)boronic acid

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Compound of Interest

Compound Name: (5-Chlorobenzofuran-2-yl)boronic acid

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An In-Depth Technical Guide to **(5-Chlorobenzofuran-2-yl)boronic acid**

Introduction

(5-Chlorobenzofuran-2-yl)boronic acid is a specialized chemical reagent with the molecular formula $C_8H_6BClO_3$. It belongs to the class of boronic acids, which are characterized by a C-B bond. This compound serves as a crucial building block in organic synthesis, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, as it is a core component of numerous natural products and synthetic compounds with a wide range of biological activities.^{[1][2][3]} The presence of the chloro-substituent at the 5-position and the boronic acid at the 2-position makes this molecule a versatile precursor for creating diverse libraries of novel compounds, particularly in the field of drug discovery.^{[3][4]}

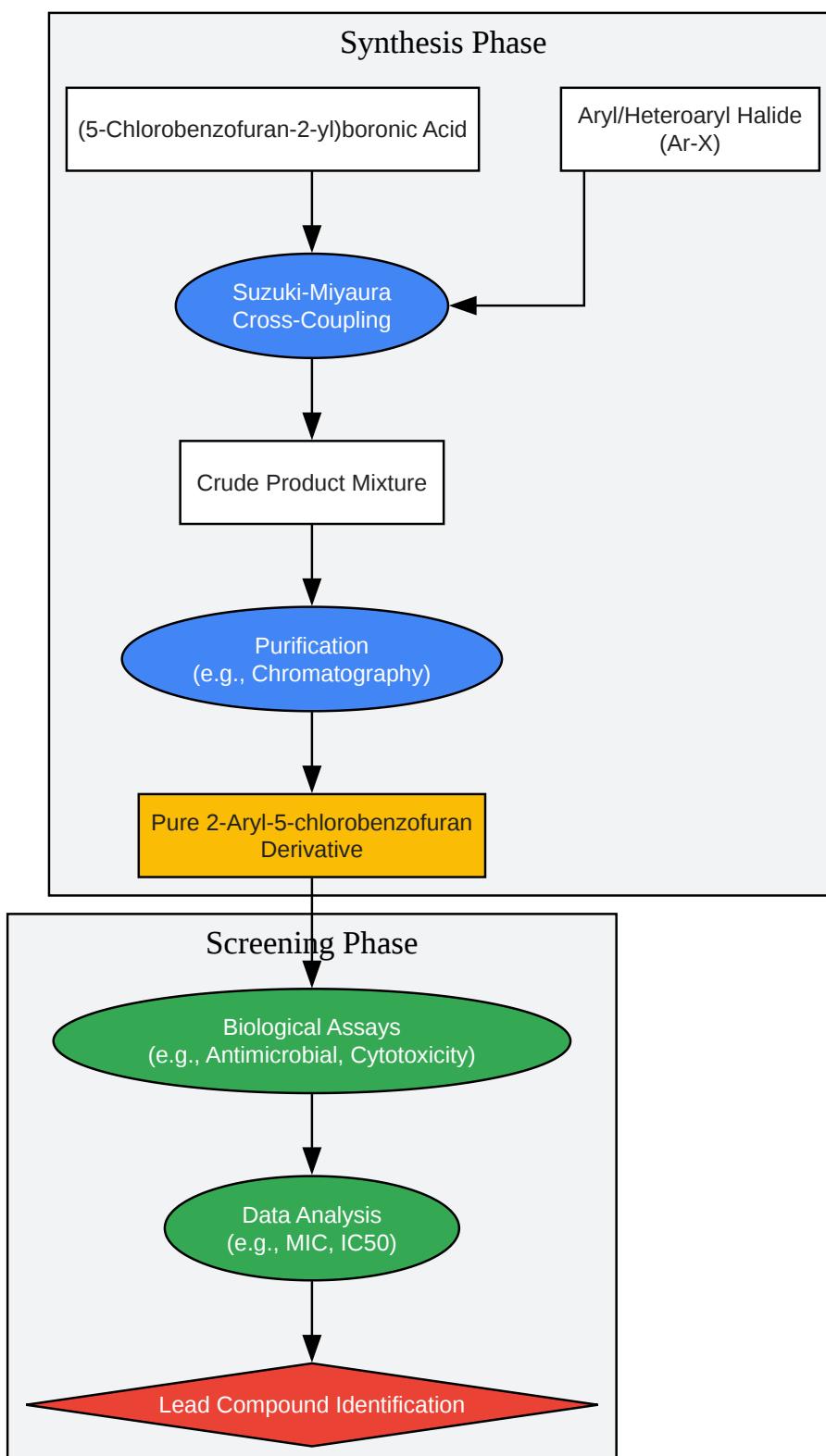
Derivatives synthesized from this boronic acid have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.^{[3][5]} Boronic acids themselves, and the compounds they help create, are of significant interest in medicinal chemistry. The boronic acid functional group can act as a bioisostere of a carboxylic acid and can form reversible covalent bonds with target proteins, a mechanism exploited by several FDA-approved drugs like the proteasome inhibitor bortezomib.^{[6][7][8]} This guide provides a comprehensive overview of the synthesis, applications, and biological significance of compounds derived from **(5-Chlorobenzofuran-2-yl)boronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **(5-Chlorobenzofuran-2-yl)boronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds.[9][10][11] The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the boronic acid with an organic halide or triflate.[11]

The general reactivity order for halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[9] This chemo-selectivity allows for precise control in the synthesis of complex molecules. **(5-Chlorobenzofuran-2-yl)boronic acid** can be coupled with a wide array of aryl and heteroaryl halides to generate novel benzofuran derivatives.

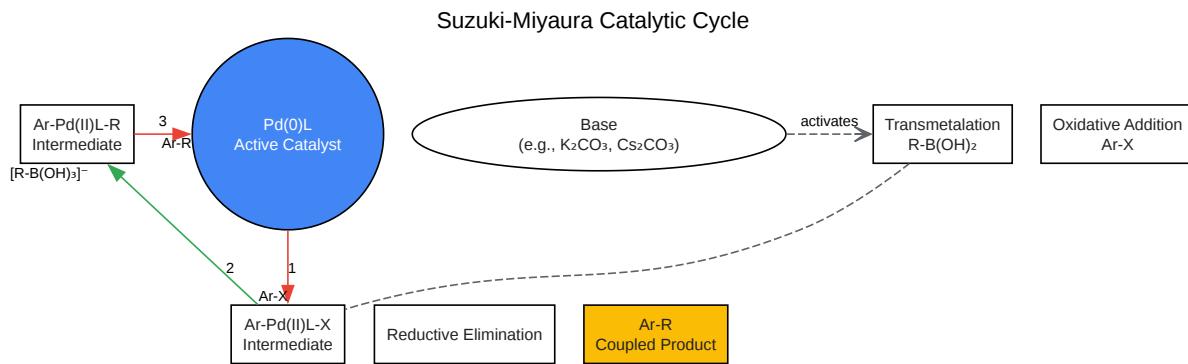
Below is a logical workflow for the synthesis and screening of novel compounds starting from **(5-Chlorobenzofuran-2-yl)boronic acid**.



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Caption: Synthetic and screening workflow for novel drug candidates.

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental process in organometallic chemistry. The diagram below illustrates the key steps.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activities of Derived Compounds

The true value of **(5-Chlorobenzofuran-2-yl)boronic acid** lies in the biological activities of the molecules it helps to create. The benzofuran core is associated with a wide spectrum of pharmacological properties.^{[2][3]} By attaching different aryl or heteroaryl groups at the 2-position via Suzuki coupling, researchers can modulate these activities and develop compounds with enhanced potency and selectivity.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of benzofuran derivatives with significant antimicrobial and antifungal properties.^{[1][5]} For instance, certain aryl (5-chloro-benzofuran-2-yl) ketoximes have demonstrated activity against various *Candida* species.^[5] The data below summarizes the minimum inhibitory concentration (MIC) values for some representative benzofuran derivatives against various microbial strains.

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |
|--|------------------|-------------------|---------------------|
| Aryl (5-chloro-benzofuran-2-yl)ketoximes | Candida albicans | Varies | [5] |
| 3-Methanone-6-substituted-benzofurans | S. aureus, MRSA | 0.78 - 12.5 | [1] |
| 5-Phenyl-1-benzofuran-2-yl derivatives | Various microbes | 0.001 - 0.5 | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using **(5-Chlorobenzofuran-2-yl)boronic acid**, adapted from established methodologies.[\[9\]](#)[\[12\]](#)

Protocol: Synthesis of 2-Aryl-5-chlorobenzofuran via Suzuki-Miyaura Coupling

Materials:

- **(5-Chlorobenzofuran-2-yl)boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (2 mol%)
- Tricyclohexylphosphine $[\text{P}(\text{Cy})_3]$ (4 mol%)
- Potassium phosphate, tribasic (K_3PO_4) (2.0 equivalents)
- Anhydrous toluene
- Anhydrous 1,4-dioxane

- Schlenk tube or similar reaction vessel
- Standard laboratory glassware for workup and purification
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Reaction Setup: In a fume hood, add the aryl bromide (1.0 mmol), **(5-Chlorobenzofuran-2-yl)boronic acid** (1.2 mmol), $\text{Pd}(\text{OAc})_2$ (0.02 mmol), $\text{P}(\text{Cy})_3$ (0.04 mmol), and K_3PO_4 (2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
- Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
- Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (1 mL) via syringe.
- Reaction: Heat the sealed reaction mixture to 100-120 °C in an oil bath with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the catalyst and inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-5-chlorobenzofuran product.

- Characterization: Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

(5-Chlorobenzofuran-2-yl)boronic acid is a highly valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to a vast array of 2-aryl-5-chlorobenzofuran derivatives. These derivatives have shown significant promise as antimicrobial and antifungal agents, highlighting the importance of the benzofuran scaffold in drug discovery.^{[1][3][5]} The continued exploration of this building block is expected to yield novel compounds with potent and selective biological activities, contributing to the development of new therapeutic agents.

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